molecular formula C19H14ClFN2O3S B14808481 2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B14808481
M. Wt: 404.8 g/mol
InChI Key: NTFBZMVBFRUDCV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with chloro, fluoro, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C19H14ClFN2O3S

Molecular Weight

404.8 g/mol

IUPAC Name

2-chloro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H14ClFN2O3S/c20-18-4-2-1-3-17(18)19(24)22-14-9-11-16(12-10-14)27(25,26)23-15-7-5-13(21)6-8-15/h1-12,23H,(H,22,24)

InChI Key

NTFBZMVBFRUDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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